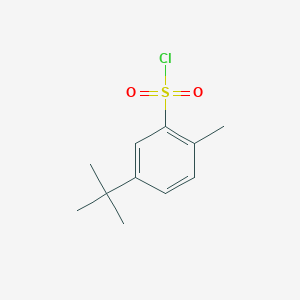

5-tert-Butyl-2-methyl-benzenesulfonyl chloride

Descripción

5-tert-Butyl-2-methyl-benzenesulfonyl chloride (CAS No. 63452-62-0) is a sulfonyl chloride derivative characterized by a tert-butyl group at the 5-position and a methyl group at the 2-position of the benzene ring. This compound is a solid under standard conditions and has a molecular weight of 246.75 g/mol . Sulfonyl chlorides like this are critical intermediates in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Applications include pharmaceuticals, agrochemicals, and polymer chemistry, where it serves as a sulfonation agent or electrophile in nucleophilic substitution reactions.

Key properties include its reactivity toward amines and alcohols, enabling the formation of sulfonamides and sulfonate esters.

Propiedades

IUPAC Name |

5-tert-butyl-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2S/c1-8-5-6-9(11(2,3)4)7-10(8)15(12,13)14/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTOPAMDBHJZNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409100 | |

| Record name | 5-tert-Butyl-2-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63452-62-0 | |

| Record name | 5-(1,1-Dimethylethyl)-2-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63452-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl-2-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonyl chloride, 5-(1,1-dimethylethyl)-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-tert-Butyl-2-methyl-benzenesulfonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Route

The synthesis of 5-tert-Butyl-2-methyl-benzenesulfonyl chloride typically involves the chlorosulfonation of the corresponding aromatic compound, 5-tert-butyl-2-methylbenzene (or its derivatives). The key step is the introduction of the sulfonyl chloride group (-SO2Cl) onto the aromatic ring.

Typical reagents and conditions:

- Starting material: 5-tert-butyl-2-methylbenzene or 5-tert-butyl-2-methylbenzene derivatives

- Sulfonylating agents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2)

- Reaction conditions:

- Temperature control (often 0°C to room temperature) to avoid over-sulfonation or side reactions

- Inert atmosphere (nitrogen or argon) to prevent moisture and oxidation

- Controlled addition of reagents to manage exothermicity

- Work-up: Quenching with ice or water under controlled conditions, followed by extraction and purification.

Detailed Reaction Mechanism

- The aromatic ring undergoes electrophilic aromatic substitution with chlorosulfonic acid or sulfuryl chloride, where the sulfonyl chloride group is introduced at the position activated by the tert-butyl and methyl substituents.

- The tert-butyl group at the 5-position and methyl group at the 2-position direct the sulfonylation to the 1-position due to their electron-donating effects and steric hindrance patterns.

- The sulfonyl chloride group is highly reactive, enabling further transformations such as conversion to sulfonamides by reaction with amines or ammonia.

Research Findings and Optimization

Reaction Parameters Affecting Yield and Purity

| Parameter | Optimal Condition | Effect on Product |

|---|---|---|

| Temperature | 0°C to 5°C during sulfonylation | Minimizes side reactions and over-sulfonation |

| Sulfonylating agent | Chlorosulfonic acid in slight excess | Ensures complete conversion to sulfonyl chloride |

| Reaction time | 2 to 4 hours | Sufficient for full conversion without degradation |

| Atmosphere | Inert (N2 or Ar) | Prevents hydrolysis and oxidation |

| Purification method | Column chromatography or recrystallization | Achieves ≥95% purity |

Analytical Characterization

- NMR Spectroscopy:

- ^1H NMR confirms the presence of tert-butyl (δ ~1.3 ppm) and methyl groups (δ ~2.3 ppm) on the aromatic ring.

- ^13C NMR shows characteristic signals for aromatic carbons and sulfonyl chloride carbon environment.

- FT-IR Spectroscopy:

- Strong absorption bands at ~1370 cm⁻¹ (asymmetric SO2 stretch) and ~1170 cm⁻¹ (symmetric SO2 stretch) confirm sulfonyl chloride presence.

- Mass Spectrometry:

- Molecular ion peak consistent with C11H15ClO2S (m/z ~232) confirms molecular weight.

- HPLC:

Data Table: Summary of Preparation Conditions and Outcomes

Additional Notes and Considerations

- Safety: Sulfonyl chlorides are moisture sensitive and can hydrolyze to sulfonic acids; therefore, dry conditions and proper handling (gloves, fume hood) are essential.

- Environmental: Use of chlorosulfonic acid requires careful neutralization and disposal due to corrosive and toxic nature. Ionic liquids have been explored as greener alternatives for sulfonylation reactions in related compounds.

- Applications: The prepared this compound serves as a key intermediate for synthesizing sulfonamides with potential pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 5-tert-Butyl-2-methyl-benzenesulfonyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the electrophilic sulfonyl chloride group. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfinyl or sulfhydryl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids using strong oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are used under mild to moderate conditions (room temperature to 80°C) in the presence of a base like triethylamine (Et3N) or pyridine.

Reduction: Reducing agents like LiAlH4 or NaBH4 are used in aprotic solvents such as tetrahydrofuran (THF) or diethyl ether at low temperatures (-78°C to 0°C).

Oxidation: Strong oxidizing agents like H2O2 or KMnO4 are used in aqueous or organic solvents under controlled conditions (0°C to 25°C).

Major Products Formed:

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonate Thioesters: Formed by reaction with thiols.

Sulfinyl and Sulfhydryl Compounds: Formed by reduction.

Sulfonic Acids: Formed by oxidation.

Aplicaciones Científicas De Investigación

Organic Synthesis

Pharmaceuticals and Agrochemicals

The compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It can participate in various reactions to form more complex molecules, making it valuable in drug discovery and development processes. For instance, it can be used to introduce sulfonyl groups into organic compounds, which are often critical for biological activity.

Table 1: Examples of Compounds Synthesized Using 5-tert-Butyl-2-methyl-benzenesulfonyl chloride

| Compound Name | Application Area | Notable Features |

|---|---|---|

| Sulfonamide derivatives | Antibacterial agents | Enhances solubility and activity |

| Sulfonylureas | Antidiabetic medications | Modulates insulin secretion |

| Pesticides | Agricultural chemistry | Improves efficacy against pests |

Proteomics Research

This compound is utilized in proteomics for labeling proteins. This application is crucial for studying protein interactions and functions within biological systems. The compound's ability to selectively modify amino acids allows researchers to track protein dynamics and localization.

Case Study: Protein Labeling Techniques

In a study focusing on small-molecule inhibitors of RNA-binding proteins, this compound was employed to label specific proteins, enabling detailed analysis of their interactions with other cellular components. This method provided insights into the role of these proteins in cellular processes and disease mechanisms .

Structural Analogues

The compound shares structural similarities with other sulfonyl chlorides, which can influence its reactivity and applications. Notable analogues include:

| Compound Name | Structural Feature | Unique Application |

|---|---|---|

| 5-Cyano-2-methyl-benzenesulfonyl chloride | Cyano group instead of tert-butyl | Different synthetic pathways |

| 4-tert-Butylbenzenesulfonyl chloride | Sulfonic acid at para position | Varying steric hindrance effects |

These analogues illustrate the diversity within sulfonyl chlorides and highlight how structural modifications can lead to different chemical behaviors.

Mecanismo De Acción

The mechanism of action of 5-tert-Butyl-2-methyl-benzenesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. The electrophilic sulfur atom in the sulfonyl chloride group readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a detailed comparison of 5-tert-Butyl-2-methyl-benzenesulfonyl chloride with structurally or functionally related compounds, focusing on physical properties, reactivity, and applications.

Structural and Physical Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Physical State | Key Substituents |

|---|---|---|---|---|

| This compound | 63452-62-0 | 246.75 | Solid | Sulfonyl chloride, tert-butyl, methyl |

| tert-Butyl-diphenylsilyl chloride | Not specified | ~318.98* | Liquid | Silyl chloride, tert-butyl, phenyl |

| 2-Chloro-2-methylpropane (tert-butyl chloride) | 507-20-0 | 92.57 | Liquid | Alkyl chloride, tert-butyl |

| 1-(3-TERT-BUTYL-UREIDO)-2,2-DICHLORO-VINYL-TRIPHENYL-PHOSPHONIUM CHLORIDE | Not specified | ~529.29* | Solid | Phosphonium chloride, urea, dichloro |

*Estimated based on molecular formula.

- Molecular Weight : The target compound has a higher molecular weight compared to simpler tert-butyl chlorides (e.g., 2-Chloro-2-methylpropane) due to its aromatic sulfonyl group and additional substituents .

- Physical State : Sulfonyl and phosphonium chlorides are typically solids, while silyl and alkyl chlorides (e.g., tert-butyl-diphenylsilyl chloride) are often liquids, reflecting differences in intermolecular forces .

Hazard Profiles

- This compound : Requires storage in dry conditions to prevent hydrolysis. SDS highlights skin/eye irritancy .

- 2-Chloro-2-methylpropane : Highly flammable and volatile, necessitating ventilation and explosion-proof equipment .

- Phosphonium Chlorides : Often hygroscopic and may release HCl upon decomposition .

Research Findings and Industrial Relevance

- Sulfonyl Chlorides : Recent studies emphasize their role in synthesizing sulfa drugs and chiral catalysts. The tert-butyl group enhances steric bulk, improving selectivity in asymmetric reactions .

- Silyl Chlorides : Industrial applications focus on protecting-group strategies in multistep syntheses, with tert-butyl-diphenylsilyl chloride offering stability under acidic conditions .

- Alkyl Chlorides : Despite their hazards, tert-butyl chlorides remain indispensable in Friedel-Crafts alkylation and Grignard reactions .

Actividad Biológica

5-tert-Butyl-2-methyl-benzenesulfonyl chloride is a sulfonyl chloride derivative known for its unique structural properties and potential biological activities. This article delves into its chemical characteristics, biological interactions, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C11H15ClO2S

Molecular Weight: 246.75 g/mol

SMILES Notation: Cc1ccc(cc1S(Cl)(=O)=O)C(C)(C)C

InChI Key: OVTOPAMDBHJZNS-UHFFFAOYSA-N

This compound features a tert-butyl group and a sulfonyl chloride functional group, which contribute to its reactivity and potential interactions with biological molecules.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Antimicrobial Activity

Research indicates that sulfonyl chlorides can exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds in inhibiting bacterial growth, suggesting that this compound could possess similar activity against various pathogens .

Enzyme Inhibition

The mechanism of action for this compound is primarily attributed to its ability to form covalent bonds with enzymes, potentially leading to inhibition of their activity. This is particularly relevant in the context of enzymes involved in inflammatory pathways .

Study 1: Antimicrobial Efficacy

A comparative analysis of various sulfonyl chlorides demonstrated that this compound exhibited a notable reduction in the viability of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, showing effective concentrations ranging from 50 to 200 µg/mL depending on the bacterial strain tested .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

Study 2: Enzyme Interaction

In a biochemical assay aimed at evaluating the inhibitory effects on cyclooxygenase (COX) enzymes, this compound demonstrated a dose-dependent inhibition profile. The IC50 value was found to be approximately 30 µM, indicating moderate potency compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound is largely attributed to its electrophilic nature due to the sulfonyl chloride group. This allows it to react with nucleophiles such as amino acids in proteins, leading to modifications that can alter enzyme function and cellular signaling pathways. The compound's ability to form covalent bonds enhances its potential as a therapeutic agent in conditions requiring enzyme modulation .

Safety and Toxicity

While exploring its biological applications, it is crucial to note the safety profile of this compound. It is classified as harmful if swallowed and causes severe skin burns and eye damage upon contact. Proper handling procedures must be adhered to when working with this compound .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-tert-Butyl-2-methyl-benzenesulfonyl chloride?

- Methodological Answer : Synthesis typically involves sulfonation of the parent aromatic compound followed by chlorination. Key parameters include temperature control (e.g., 0–5°C during sulfonation to prevent side reactions) and stoichiometric ratios of chlorinating agents like PCl₅ or SOCl₂. Purification via recrystallization (e.g., using ethanol or hexane) is critical, as impurities from incomplete chlorination can affect downstream reactivity. Monitoring reaction progress by TLC or HPLC ensures completion .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Due to its sulfonyl chloride reactivity, handle under inert atmosphere (N₂/Ar) in a fume hood. Store at 2–8°C in airtight, moisture-resistant containers to prevent hydrolysis. Compatibility tests with storage materials (e.g., glass vs. certain plastics) are recommended. Safety protocols from analogous tert-butyl chlorides suggest immediate neutralization of spills with sodium bicarbonate .

Q. What analytical techniques are most effective for characterizing purity and structure?

- Methodological Answer : Use a combination of HPLC (for purity assessment, >95% as per industry standards) and spectroscopic methods:

- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., tert-butyl singlet at ~1.3 ppm, aromatic protons at 6.5–7.5 ppm).

- IR Spectroscopy : Identify sulfonyl chloride stretches (S=O at ~1370 cm⁻¹, S-Cl at ~580 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and methyl groups influence its stability in nucleophilic reactions?

- Methodological Answer : The tert-butyl group imposes steric hindrance, slowing hydrolysis but enhancing selectivity in reactions with bulky nucleophiles (e.g., amines). Electronic effects from the methyl group can modulate the electrophilicity of the sulfonyl chloride. Stability studies under varying pH (e.g., 2–10) and solvents (polar aprotic vs. protic) are recommended. Comparative kinetics with analogs (e.g., 4-tert-butylbenzenesulfonyl chloride) can isolate substituent effects .

Q. What strategies are effective for designing sulfonamide derivatives using this compound as a precursor?

- Methodological Answer : React with amines under controlled conditions:

- Step 1 : Optimize solvent (e.g., THF or DCM) and base (e.g., Et₃N) to neutralize HCl byproducts.

- Step 2 : Monitor reaction via in situ IR for S-Cl disappearance.

- Step 3 : Purify derivatives via column chromatography (silica gel, ethyl acetate/hexane gradient). Example protocols from triazine sulfonamide syntheses suggest 24–48-hour reaction times at 25–60°C .

Q. How can researchers resolve contradictions in reported melting points or spectral data?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Solutions include:

- Recrystallization : Test multiple solvents (e.g., ethanol vs. acetone) to isolate pure polymorphs.

- Thermal Analysis : Use DSC to identify phase transitions and confirm melting ranges.

- Cross-Validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.